3-Cyclopropoxy-4-isopropoxy-5-methoxypyridine
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Overview
Description
3-Cyclopropoxy-4-isopropoxy-5-methoxypyridine is a chemical compound with the molecular formula C12H17NO3. It is a pyridine derivative, characterized by the presence of cyclopropoxy, isopropoxy, and methoxy groups attached to the pyridine ring. This compound is primarily used in research and development, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-isopropoxy-5-methoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-isopropoxy-5-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or isopropoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-Cyclopropoxy-4-isopropoxy-5-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-isopropoxy-5-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropoxy, isopropoxy, and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-3-isopropoxy-5-methoxypyridine: Similar structure but with different positions of the substituents.
3-Cyclopropoxy-5-isopropyl-4-methoxypyridine: Another isomer with variations in the substituent positions.
Uniqueness
3-Cyclopropoxy-4-isopropoxy-5-methoxypyridine is unique due to its specific arrangement of substituents on the pyridine ring, which can result in distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methoxy-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C12H17NO3/c1-8(2)15-12-10(14-3)6-13-7-11(12)16-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
QFMQUBWYGWOJDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=NC=C1OC)OC2CC2 |
Origin of Product |
United States |
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